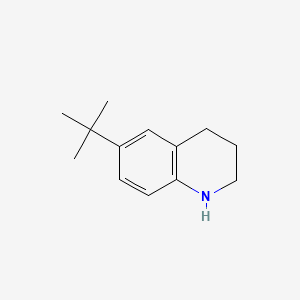

6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline

描述

Contextualization within Tetrahydroquinoline Chemistry

To fully appreciate the scientific interest in 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline, one must first understand the significance of its underlying molecular framework.

Significance of the Tetrahydroquinoline Scaffold in Organic Synthesis and Related Fields

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) nucleus is a privileged scaffold in medicinal chemistry and organic synthesis. chemrxiv.org This structural motif is a core component in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. chemrxiv.orgnih.gov Naturally occurring and synthetically derived tetrahydroquinolines have demonstrated potential as anticancer, anti-inflammatory, antibacterial, antimalarial, and antiviral agents. ontosight.aiingentaconnect.commdpi.com

The versatility of the THQ scaffold has made it a focal point for the development of new drugs and diagnostic tools. ingentaconnect.com Its widespread presence in bioactive molecules has spurred extensive research into novel synthetic methodologies to construct and modify the heterocyclic core. nih.govnih.gov The ability to directly functionalize the THQ framework allows chemists to rapidly generate large libraries of derivatives for drug discovery programs. chemrxiv.org For these reasons, the tetrahydroquinoline ring system is considered a vital building block in the design of new therapeutic agents. tandfonline.comnih.gov

Unique Architectural and Electronic Contributions of the tert-Butyl Substituent at the 6-Position

The placement of a tert-butyl group at the 6-position of the tetrahydroquinoline ring introduces specific steric and electronic modifications that distinguish it from other derivatives.

Architectural Contributions (Steric Effects): The tert-butyl group is exceptionally bulky, a feature that imposes significant steric hindrance. numberanalytics.comtaylorandfrancis.com This steric bulk can influence the molecule's reactivity by physically obstructing the approach of reagents to nearby sites on the aromatic ring. numberanalytics.com In the context of drug design, this steric shielding can be advantageous, potentially increasing the metabolic stability of the compound by preventing enzymatic degradation at susceptible positions. hyphadiscovery.com Furthermore, the size of the tert-butyl group can dictate the molecule's preferred conformation and influence how it binds to biological targets, potentially enhancing selectivity and potency. hyphadiscovery.com This steric influence is a well-documented phenomenon in aromatic chemistry, where bulky substituents are known to direct reactions to less hindered positions and affect reaction rates. numberanalytics.com

Electronic Contributions: The tert-butyl group is an electron-donating group through an effect known as hyperconjugation. nih.gov This donation of electron density to the aromatic ring increases the ring's nucleophilicity, which can alter its reactivity in electrophilic aromatic substitution reactions. The insertion of tert-butyl groups can raise the energy levels of molecular orbitals, such as the LUMO (Lowest Unoccupied Molecular Orbital), which modifies the compound's electronic and optical properties. nih.gov This electronic modulation can significantly affect the pharmacological profile of the molecule, as the electron distribution is crucial for its interaction with biological receptors and enzymes. ontosight.ai

| Effect of Substituent | Architectural Impact | Electronic Impact |

| tert-Butyl Group | High steric bulk, shields adjacent positions, influences molecular conformation. numberanalytics.comhyphadiscovery.com | Electron-donating via hyperconjugation, increases electron density of the aromatic ring. nih.gov |

Evolution of Research Interests and Contemporary Challenges

Research involving tetrahydroquinolines has evolved from the isolation and study of natural products to the rational design and synthesis of highly complex and substituted analogs for specific biological targets. chemrxiv.orgnih.gov Early interest was driven by the diverse bioactivities of the core scaffold. ingentaconnect.com Modern research, however, focuses on developing highly selective synthetic methods to functionalize the THQ core at specific positions, enabling the fine-tuning of its pharmacological properties. chemrxiv.orgnih.gov

Despite significant progress, contemporary challenges remain. A primary hurdle is achieving regioselectivity in the functionalization of the THQ skeleton. nih.gov Developing methods that allow for the precise installation of substituents at desired positions, such as the 4-position, without affecting other parts of the molecule is an active area of investigation. chemrxiv.orgnih.gov

Another significant challenge is the identification of pan-assay interference compounds (PAINS). Some complex, fused tricyclic tetrahydroquinoline analogues have been identified as potential PAINS, which are compounds that appear as "hits" in many high-throughput screening assays due to non-specific activity or assay interference. acs.org Researchers are now more cautious, recognizing the need to deprioritize such problematic compounds to avoid investing resources in non-viable drug candidates. acs.org This highlights a broader trend in medicinal chemistry toward more rigorous validation of initial screening hits.

Structure

3D Structure

属性

IUPAC Name |

6-tert-butyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUAEQKDQXZBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996862 | |

| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75413-98-8 | |

| Record name | 6-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75413-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075413988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Tert Butyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Strategic Approaches to Tetrahydroquinoline Ring Construction

The construction of the tetrahydroquinoline ring system can be achieved through various strategic synthetic disconnections. Modern methodologies prioritize catalytic and tandem processes to improve efficiency and reduce waste. These strategies often involve the formation of key C-N and C-C bonds in a controlled manner to build the heterocyclic framework.

Catalytic reduction represents a powerful and widely used strategy for the synthesis of tetrahydroquinolines. These methods often employ transition metal catalysts to facilitate hydrogenation or hydrogen transfer processes, enabling the conversion of unsaturated precursors into the desired saturated heterocyclic system.

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the construction of the tetrahydroquinoline ring. This strategy typically involves the intramolecular condensation of an amine with a carbonyl group, followed by the reduction of the resulting imine or enamine intermediate.

A notable domino approach involves a reduction-reductive amination sequence starting from 2-nitroarylketones or aldehydes. nih.gov In this process, the nitro group is first catalytically reduced to an aniline (B41778), which then undergoes an intramolecular reductive amination with the side-chain carbonyl group. This multi-step sequence, performed under hydrogenation conditions with a catalyst such as 5% Palladium on carbon (Pd/C), proceeds through a cyclic imine intermediate which is subsequently reduced to afford the final tetrahydroquinoline product in high yields. nih.gov

Another sophisticated application of this strategy is the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters from methyl (2-nitrophenyl)acetate. acs.org This tandem sequence is initiated by catalytic hydrogenation, which concurrently reduces the aromatic nitro group and facilitates a cascade of reactions: intramolecular condensation of the resulting aniline with a side-chain carbonyl, reduction of the cyclic nitrogen intermediate, and a final reductive amination step. acs.orgresearchgate.net

Table 1: Examples of Reductive Amination Strategies for Tetrahydroquinoline Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | Substituted Tetrahydroquinolines | 93-98% | nih.gov |

| Methyl 2-(2-nitrophenyl)-4-oxopentanoate | H₂, Pd/C, Formaldehyde | Methyl (±)-1-methyl-2-acetyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | 80% | acs.org |

The most direct route to the tetrahydroquinoline core is the catalytic hydrogenation of the corresponding quinoline (B57606) precursors. This method is conceptually straightforward, involving the saturation of the pyridine ring of the quinoline system. A variety of catalytic systems have been developed for this transformation, ranging from precious metal catalysts to more abundant base-metal catalysts. nih.govresearchgate.net

While effective, the direct hydrogenation of quinolines often requires high pressures of molecular hydrogen (H₂) to achieve catalytic turnover. nih.gov Research has focused on developing catalysts that operate under milder conditions. For instance, nickel-based nanomaterials have been demonstrated as sustainable and reusable catalysts for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.netresearchgate.net Furthermore, transfer hydrogenation protocols, which use hydrogen donors like ammonia-borane in the presence of a catalyst, provide an alternative to using high-pressure gaseous hydrogen. organic-chemistry.org

Table 2: Catalytic Systems for the Hydrogenation of Quinolines

| Catalyst System | Hydrogen Source | Key Features | Reference |

| RuCl₃·xH₂O | H₃N-BH₃ | Transfer hydrogenation protocol | organic-chemistry.org |

| Unsupported Nanoporous Gold (AuNPore) | Organosilane/H₂O | Highly efficient and regioselective | organic-chemistry.org |

| Manganese (Mn)-based complexes | H₂ (4 bar) | Low-pressure hydrogenation | nih.gov |

| Biomass-derived Nickel-based nanomaterial | H₂ (5-30 bar) | Sustainable and reusable catalyst | researchgate.net |

The "borrowing hydrogen" (BH) methodology has emerged as a highly atom-economical and environmentally benign strategy for C-N bond formation. nih.govacs.org This approach avoids the need for pre-functionalized starting materials and generates water as the only byproduct. nih.gov A significant advancement in this area is the use of manganese(I) PN³ pincer complexes to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govnih.gov

The catalytic cycle begins with the manganese complex "borrowing" hydrogen from the secondary alcohol via acceptorless dehydrogenation to form a ketone. nih.gov The 2-aminobenzyl alcohol then condenses with the in-situ generated ketone to form an imine, which subsequently cyclizes. Finally, the catalyst returns the "borrowed" hydrogen to the cyclized intermediate to yield the 1,2,3,4-tetrahydroquinoline (B108954) product. nih.govthieme-connect.com The choice of base has been shown to be crucial for selectively forming the tetrahydroquinoline over the quinoline. acs.org This one-pot cascade reaction provides a direct route to valuable N-heterocycles. nih.govunivie.ac.at While the methodology has been demonstrated for a variety of alcohols, sterically demanding substrates can impact the reaction's success. For instance, the bulky 3,3-dimethylbutan-2-ol did not yield the corresponding 2-tert-butyl-tetrahydroquinoline, though substitution on the 2-aminobenzyl alcohol precursor, which would lead to compounds like 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline, is generally well-tolerated. acs.org

Table 3: Manganese(I) PN³ Pincer Catalyzed Synthesis of Tetrahydroquinolines via Borrowing Hydrogen

| 2-Aminobenzyl Alcohol | Alcohol | Base | Yield | Reference |

| 2-Aminobenzyl alcohol | 1-Phenylethanol | KH, KOH | 95% | acs.org |

| 2-Aminobenzyl alcohol | Propan-2-ol | KH, KOH | 85% | acs.org |

| 2-Aminobenzyl alcohol | Cyclopentanol | KH, KOH | 92% | acs.org |

| (4-Methoxy-2-aminophenyl)methanol | 1-Phenylethanol | KH, KOH | 91% | acs.org |

Domino and cascade reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation without isolating intermediates. nih.gov These sequences are highly efficient and contribute to green chemistry principles by reducing waste and improving atom economy. nih.govmdpi.com

Domino sequences initiated by a reduction or oxidation step are particularly valuable for synthesizing the tetrahydroquinoline framework. nih.govmdpi.com These reactions leverage the transformation of one functional group to trigger a subsequent intramolecular cyclization.

A prominent example is the reductive cyclization of 2-nitrochalcones. mdpi.com Under catalytic hydrogenation conditions, the nitro group and the side-chain double bond are reduced. The resulting amino group then participates in an intramolecular cyclization to form the tetrahydroquinoline ring. The solvent can play a critical role in this process, with dichloromethane often providing the best selectivity and yields. nih.gov

Another effective strategy involves the reduction of a nitro group using dissolving metals, such as iron powder in acetic acid. nih.govmdpi.com The in-situ generated aniline can then undergo a favorable 6-exo-trig Michael addition with a side-chain acrylate moiety to furnish the tetrahydroquinoline product in excellent yields. nih.govmdpi.com

Table 4: Examples of Reduction-Initiated Cyclizations for Tetrahydroquinoline Synthesis

| Substrate | Conditions | Reaction Type | Yield | Reference |

| 2-Nitrochalcones | Catalytic Hydrogenation | Reductive Cyclization | 65-90% | nih.govmdpi.com |

| (E)-methyl 4-(2-nitrophenyl)but-2-enoate | Iron powder, Acetic acid | Reduction-Michael Addition | 86-98% | nih.govmdpi.com |

Domino and Cascade Reaction Sequences

SNAr-Terminated Annulations (e.g., Imine Addition-SNAr)

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) step represent a powerful strategy for constructing the tetrahydroquinoline ring system. nih.gov These sequences allow for the formation of multiple bonds in a single operation, enhancing synthetic efficiency. nih.gov

One notable example is the imine addition-SNAr approach. This method involves the reaction of a compound containing both an electrophilic aromatic ring (activated for SNAr, typically by a nitro group and a halogen) and a Michael acceptor or an equivalent electrophilic center. The reaction of tert-butyl 2-fluoro-5-nitrobenzoylacetate with pre-formed imines at room temperature directly yields highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov The sequence is initiated by the nucleophilic addition of the imine to the benzoylacetate moiety, followed by an intramolecular SNAr cyclization where the nitrogen atom displaces the fluoride, thus forming the heterocyclic ring. nih.gov While successful with aldimines, this particular reaction has been noted to be less effective with more sterically hindered ketimines. nih.gov

A similar domino strategy employs a reductive amination-SNAr sequence. In this case, an initial reductive amination at a side-chain carbonyl group generates an amine, which then undergoes the intramolecular SNAr ring closure onto the activated aromatic ring, successfully producing tetrahydroquinolines in good to excellent yields (58%–98%). nih.gov

Table 1: Overview of SNAr-Terminated Annulation Strategies

| Domino Sequence | Key Reactants | Terminating Step | Product Type | Reported Yields |

|---|---|---|---|---|

| Imine Addition-SNAr | tert-Butyl 2-fluoro-5-nitrobenzoylacetate, Aldimines | Intramolecular SNAr | 2,3-Dihydro-4(1H)-quinolinones | Not specified |

| Reductive Amination-SNAr | Substrates with side-chain carbonyl and activated aromatic ring | Intramolecular SNAr | Tetrahydroquinolines | 58%–98% |

Aza-Michael–Michael Addition Pathways (e.g., utilizing 2-alkenyl anilines and ethyl cyanoacetate)

A highly effective method for synthesizing functionalized tetrahydroquinolines involves a three-component cascade reaction utilizing 2-alkenyl anilines, various aldehydes, and ethyl cyanoacetate. rsc.orgrsc.orgnih.gov This one-pot synthesis is efficiently mediated by the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds through a sequential Knoevenagel condensation and an aza-Michael–Michael addition cascade. rsc.org

The reaction mechanism initiates with a DBU-catalyzed Knoevenagel condensation between an aldehyde and ethyl cyanoacetate. rsc.org This is followed by a conjugate addition (aza-Michael reaction) of the 2-alkenyl aniline to the resulting electron-deficient alkene. The sequence concludes with a subsequent intramolecular Michael addition, which completes the cyclization to form the highly substituted tetrahydroquinoline scaffold. rsc.orgnih.gov This method is valued for its operational simplicity, minimal waste, and the ability to generate molecular complexity from simple starting materials at room temperature. rsc.org

Table 2: Three-Component Aza-Michael–Michael Addition Cascade

| Component 1 | Component 2 | Component 3 | Catalyst | Key Pathway |

|---|

Acid-Catalyzed Ring Closures and Molecular Rearrangements

Acid-catalyzed cyclization reactions are a foundational strategy in the synthesis of the tetrahydroquinoline core. nih.gov These reactions typically involve the formation of an electrophilic center, such as an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aniline ring to forge the heterocyclic system. nih.govorganic-chemistry.org

A prominent example involves the use of chiral Brønsted acids, such as chiral phosphoric acid, to catalyze the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org In one such protocol, 2-aminochalcones are subjected to a dehydrative cyclization catalyzed by the chiral phosphoric acid. This step is followed by an in-situ asymmetric reduction, often using a Hantzsch ester, which is also catalyzed by the same chiral phosphoric acid. This dual-catalysis approach allows for the construction of chiral tetrahydroquinolines with excellent yields and high enantioselectivities from readily available starting materials. organic-chemistry.org Another variation combines Brønsted acid catalysis with visible-light induction to achieve a highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org

Furthermore, strong acids like triflic acid have been shown to promote Fries-like rearrangements of N-arylazetidin-2-ones, leading to the formation of 2,3-dihydro-4(1H)-quinolinones. nih.gov

Metal-Mediated and Metal-Catalyzed Processes

Copper salts, particularly copper(II) chloride (CuCl₂), have proven to be inexpensive, non-toxic, and effective catalysts for the one-pot synthesis of tetrahydroquinoline skeletons. nih.govnih.gov A notable application is the reaction of N-methyl-N-alkylanilines with vinyl ethers in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govresearchgate.net

This reaction proceeds smoothly at room temperature when catalyzed by a small amount of CuCl₂ (e.g., 5 mol%). nih.gov While the precise mechanism is not fully elucidated, a plausible pathway has been proposed. It is thought to begin with the CuCl₂-catalyzed reaction of the N-methyl-N-alkylaniline with TBHP to form an intermediate that subsequently transforms into an iminium ion in the presence of the Lewis acidic CuCl₂. nih.gov This electrophilic iminium ion then reacts with the vinyl ether. The final step is an electrophilic aromatic ring closure that affords the 1,4-disubstituted tetrahydroquinoline product. nih.gov Other copper salts like CuBr and CuCl, as well as FeCl₂, were also found to be effective, though they provided lower yields compared to CuCl₂ under optimized conditions. nih.gov

Table 3: Catalyst Performance in the One-Pot Tetrahydroquinoline Synthesis

| Catalyst | Yield (%) |

|---|---|

| CuCl₂ | 40 |

| CuBr | 25 |

| FeCl₂ | 15 |

| CuCl | 10 |

| InCl₃ | 0 |

| SbCl₃ | 0 |

Conditions: N,N-dimethylaniline (1a), n-butyl vinyl ether (2a), and TBHP with 5 mol% catalyst. nih.gov

Metal-mediated intramolecular nitrene C-H insertion is a powerful method for forming C-N bonds and constructing nitrogen-containing heterocycles. nih.govillinois.edu This strategy allows for the functionalization of otherwise unreactive C-H bonds. The reaction involves the generation of a highly reactive metal-nitrene intermediate, which then inserts into a C-H bond within the same molecule to effect cyclization. illinois.edu

For the synthesis of tetrahydroquinolines, this approach has been demonstrated using an air-stable iron(III) porphyrin complex, [Fe(III)(F₂₀TPP)Cl], as the catalyst. nih.gov This process provides a direct, one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). The proposed mechanism involves the formation of an iron-nitrene complex from a suitable precursor (e.g., an azide). This complex then abstracts a hydrogen atom from the γ-position of the side chain to generate a benzylic radical, which subsequently cyclizes to form the final tetrahydroquinoline product. nih.gov Rhodium catalysts, such as Rh₂(OAc)₄, are also commonly employed for generating nitrenes for C-H amination reactions. illinois.edu

Photochemical Synthesis Routes to Tetrahydroquinolines

Photochemical methods offer unique pathways for the synthesis of tetrahydroquinolines, often under mild conditions. researchgate.net These reactions utilize visible light to generate radical intermediates or excited states that can undergo cyclization. organic-chemistry.org

One such approach is a photochemically induced radical annulation. This can be enabled by the formation of an electron donor–acceptor (EDA) complex between reactants, such as N-alkyl anilines and maleimides. Upon absorption of visible light, the EDA complex can undergo a single-electron transfer to generate radical intermediates that subsequently cyclize to form the tetrahydroquinoline scaffold. researchgate.net

Another strategy combines visible-light induction with Brønsted acid catalysis for the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. This dual-catalysis system involves a relay process of a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Stereoselective Synthesis of Tetrahydroquinoline Derivatives

The development of stereoselective methods for the synthesis of tetrahydroquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. This section explores various modern approaches to control the stereochemical outcome of the synthesis of tetrahydroquinoline derivatives.

Diastereoselective Cyclization Reactions (e.g., tert-Amino Effect)

The "tert-amino effect" represents a powerful strategy for the diastereoselective synthesis of cyclic amines, including tetrahydroquinolines. This effect involves the cyclization of ortho-substituted N,N-dialkylanilines, where a key step is the transfer of a hydrogen atom from an unactivated α-carbon of an amino group to a double bond in the ortho-substituent.

One application of this effect is in the reaction of 2-[cycloalkyl(methyl)amino]benzaldehydes with substituted acetonitriles. The reaction is believed to proceed through an initial Knoevenagel condensation between the benzaldehyde and the acetonitrile, followed by a nih.govacs.org-hydride shift and subsequent ring closure of the resulting intermediate to yield tetrahydroquinoline-2-spirocycloalkanes with a high degree of diastereoselectivity. This methodology provides a novel route to spirocyclic tetrahydroquinoline derivatives.

Chiral Organolithium Chemistry and Kinetic Resolution Strategies

Chiral organolithium chemistry offers a robust avenue for the enantioselective synthesis of tetrahydroquinoline derivatives. A notable example is the kinetic resolution of racemic N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. This method utilizes a chiral base, typically generated from n-butyllithium (n-BuLi) and a chiral ligand such as (-)-sparteine, to selectively deprotonate one enantiomer of the racemic starting material. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to afford enantioenriched 2,2-disubstituted tetrahydroquinolines.

The efficiency of this kinetic resolution is demonstrated by the high enantiomeric ratios (er) observed for both the recovered starting material and the product. For instance, the lithiation of N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline in the presence of (-)-sparteine, followed by quenching with an electrophile, can yield the corresponding 2,2-disubstituted product with excellent enantioselectivity. The choice of the sparteine enantiomer allows for the selective synthesis of either enantiomer of the product.

| Substrate (Ar) | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) of Recovered SM | Enantiomeric Ratio (er) of Product |

|---|---|---|---|---|---|

| Phenyl | MeI | N-Boc-2-methyl-2-phenyl-THQ | 45 | 97:3 | 96:4 |

| Phenyl | Allyl Bromide | N-Boc-2-allyl-2-phenyl-THQ | 42 | 95:5 | 94:6 |

| 4-MeO-Ph | MeI | N-Boc-2-(4-methoxyphenyl)-2-methyl-THQ | 48 | 96:4 | 95:5 |

| 4-Cl-Ph | MeI | N-Boc-2-(4-chlorophenyl)-2-methyl-THQ | 40 | 98:2 | 97:3 |

Asymmetric Catalysis in Tetrahydroquinoline Synthesis

Asymmetric catalysis provides a highly efficient and atom-economical approach to chiral tetrahydroquinolines. Both transition-metal catalysis and organocatalysis have been successfully employed in this context.

Rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates has been shown to produce intermediates that can be cyclized to form enantiomerically enriched tetrahydroquinoline derivatives with excellent enantioselectivity (>98% ee). nih.gov This approach allows for the synthesis of a variety of functionalized tetrahydroquinolines. nih.gov

Organocatalytic methods have also emerged as a powerful tool. For example, the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes, catalyzed by a chiral phosphoric acid, can construct tetrahydroquinolines with three contiguous stereogenic centers in excellent yields and with high diastereo- and enantioselectivities. nih.gov Furthermore, a supramolecular organocatalysis approach using a quinidine-NH-thiourea catalyst in combination with an amino acid has been developed for the synthesis of functionalized chiral tetrahydroquinolines. nih.gov

Targeted Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups into the tetrahydroquinoline core is crucial for the development of new derivatives with tailored properties. This section highlights modern strategies for the targeted functionalization of the tetrahydroquinoline scaffold.

Late-Stage Functionalization via C-H Activation (e.g., Selective Deprotonation at C4)

Late-stage functionalization via C-H activation allows for the direct modification of the tetrahydroquinoline skeleton, avoiding the need for pre-functionalized starting materials. A notable example is the selective deprotonation at the C4 position of N-substituted tetrahydroquinolines. Using a strong base such as n-butyllithium in the presence of a suitable ligand, the benzylic C4-proton can be selectively removed to generate a C4-lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles, such as alkyl halides, to introduce a substituent at the C4 position. This strategy provides a direct route to 4-substituted tetrahydroquinolines.

Cross-Coupling Methodologies for Diversification (e.g., Negishi Cross-Coupling)

Cross-coupling reactions are powerful tools for the diversification of the tetrahydroquinoline scaffold. The Negishi cross-coupling reaction, in particular, has been successfully applied to the synthesis of 4-aryl substituted tetrahydroquinolines. This methodology involves the initial deprotonation at the C4 position to form a lithiated intermediate, as described above. This organolithium species then undergoes transmetalation with a zinc salt, such as zinc chloride, to generate a more stable and reactive organozinc reagent. The resulting 4-tetrahydroquinolylzinc species can then participate in a palladium-catalyzed Negishi cross-coupling reaction with a variety of aryl halides to afford the corresponding 4-aryl-tetrahydroquinolines in good yields. This approach demonstrates a high degree of functional group tolerance and allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the C4 position.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Iodotoluene | 4-(p-Tolyl)-THQ | 78 |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-THQ | 72 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-THQ | 65 |

| 2-Bromopyridine | 4-(Pyridin-2-yl)-THQ | 68 |

Rational Design and Synthesis of Substituted Tetrahydroquinoline Analogues

The design of substituted this compound analogues is guided by the desire to modulate the physicochemical and biological properties of the core structure. The bulky tert-butyl group at the 6-position significantly influences the molecule's lipophilicity, steric profile, and electronic nature of the aromatic ring. Synthetic strategies are therefore devised to introduce additional functional groups at various positions of the tetrahydroquinoline ring system, allowing for the fine-tuning of these properties. Key considerations in the rational design include the target application of the final compound, the desired pharmacokinetic profile, and the potential for specific molecular interactions.

The synthesis of these analogues can be broadly approached through two main strategies: either by constructing the substituted tetrahydroquinoline ring system from appropriately functionalized precursors or by direct functionalization of the pre-formed this compound scaffold.

Domino Reactions: A Powerful Tool for Tetrahydroquinoline Synthesis

Domino reactions, also known as tandem or cascade reactions, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted tetrahydroquinolines from simple starting materials in a single operation. nih.gov One of the most prominent examples is the Povarov reaction, which is a formal [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene. This reaction is particularly useful for accessing polysubstituted 1,2,3,4-tetrahydroquinolines. nih.gov

The rational design of substrates for the Povarov reaction allows for the introduction of a wide range of substituents onto the resulting tetrahydroquinoline core. For the synthesis of 6-tert-butyl substituted analogues, 4-tert-butylaniline would be a key starting material. The reaction of this aniline with various aldehydes and electron-rich alkenes can generate a library of diversely substituted 6-(tert-butyl)-1,2,3,4-tetrahydroquinolines. The choice of catalyst, often a Lewis or Brønsted acid, can significantly influence the reaction's efficiency and stereoselectivity.

| Entry | Aniline | Aldehyde | Alkene | Catalyst | Product | Yield (%) |

| 1 | 4-tert-butylaniline | Benzaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 6-tert-Butyl-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 85 |

| 2 | 4-tert-butylaniline | 4-Chlorobenzaldehyde | Dihydropyran | Yb(OTf)₃ | 2-(4-Chlorophenyl)-6-tert-butyl-octahydropyrano[3,2-c]quinoline | 78 |

| 3 | 4-tert-butylaniline | Formaldehyde | Styrene | InCl₃ | 6-tert-Butyl-4-phenyl-1,2,3,4-tetrahydroquinoline | 65 |

This table represents a hypothetical application of the Povarov reaction for the synthesis of this compound analogues based on established methodologies for related compounds.

Direct Functionalization of the Tetrahydroquinoline Core

Another key strategy involves the direct functionalization of the pre-synthesized this compound scaffold. This approach is advantageous when the parent heterocycle is readily available and allows for late-stage diversification.

Friedel-Crafts Alkylation and Acylation: The electron-rich benzene (B151609) ring of the tetrahydroquinoline system is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation. The tert-butyl group at the 6-position is an ortho-, para-directing group. Due to steric hindrance from the adjacent heterocyclic ring, substitution is expected to occur primarily at the 8-position. However, careful selection of catalysts and reaction conditions can allow for the introduction of substituents at other positions. For instance, Friedel-Crafts acylation followed by reduction can provide a route to various 8-alkyl-6-tert-butyl-1,2,3,4-tetrahydroquinolines.

| Entry | Reagent | Catalyst | Product | Yield (%) |

| 1 | Acetyl chloride | AlCl₃ | 8-Acetyl-6-tert-butyl-1,2,3,4-tetrahydroquinoline | 75 |

| 2 | Benzoyl chloride | FeCl₃ | 8-Benzoyl-6-tert-butyl-1,2,3,4-tetrahydroquinoline | 82 |

| 3 | tert-Butyl chloride | AlCl₃ | 6,8-Di-tert-butyl-1,2,3,4-tetrahydroquinoline | 60 |

This table illustrates potential outcomes of Friedel-Crafts reactions on this compound based on general principles of electrophilic aromatic substitution.

Catalytic Hydrogenation: The synthesis of this compound itself can be efficiently achieved through the catalytic hydrogenation of the corresponding 6-tert-butylquinoline. This reduction is typically carried out using heterogeneous catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. This method provides a direct route to the saturated heterocyclic core, which can then be subjected to further functionalization.

A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines can also be achieved from 2-aminobenzyl alcohols and simple secondary alcohols via a borrowing hydrogen methodology promoted by a manganese(I) PN³ pincer complex. nih.gov

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| 6-tert-Butylquinoline | PtO₂ | H₂ (50 psi), Ethanol, rt, 24 h | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | 95 |

| 6-tert-Butyl-2-methylquinoline | Pd/C | H₂ (1 atm), Acetic Acid, 50 °C, 12 h | 6-tert-Butyl-2-methyl-1,2,3,4-tetrahydroquinoline | 92 |

| 8-Bromo-6-tert-butylquinoline | Rh/C | H₂ (100 psi), Methanol, 80 °C, 48 h | 8-Bromo-6-tert-butyl-1,2,3,4-tetrahydroquinoline | 88 |

This table presents plausible synthetic routes to this compound and its derivatives via catalytic hydrogenation, based on established procedures for quinoline reduction.

Reactivity and Mechanistic Investigations of 6 Tert Butyl 1,2,3,4 Tetrahydroquinoline Systems

Oxidative Transformations and Aromatization Pathways

The conversion of tetrahydroquinolines to their aromatic quinoline (B57606) counterparts represents a valuable transformation in organic synthesis, as quinoline moieties are prevalent in numerous pharmaceuticals and bioactive molecules. This aromatization is typically achieved through oxidative dehydrogenation, for which various catalytic systems have been developed.

The catalytic dehydrogenation of tetrahydroquinolines offers an atom-economical route to quinolines. While specific studies focusing exclusively on 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline are not extensively detailed in the surveyed literature, the reactivity of similarly substituted analogues provides valuable insights. For instance, various metal-based and metal-free catalysts have proven effective for the dehydrogenation of substituted tetrahydroquinolines.

One notable system employs an o-quinone-based catalyst, [Ru(phd)3]2+ (where phd is 1,10-phenanthroline-5,6-dione), in conjunction with a Co(salophen) cocatalyst. acs.orgorganic-chemistry.orgnih.gov This system efficiently catalyzes the aerobic dehydrogenation of a range of tetrahydroquinolines at room temperature using ambient air as the oxidant. acs.orgorganic-chemistry.orgnih.gov The catalytic cycle is proposed to involve the o-quinone catalyst, with the cocatalyst facilitating the aerobic oxidation of the reduced hydroquinone (B1673460) form of the catalyst. nih.gov This method has been successfully applied to substrates with various substituents, demonstrating its broad utility. acs.orgnih.gov For example, 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) is converted to 6-methylquinoline (B44275) in high yield. acs.orgnih.gov

Below is a table summarizing the catalytic performance for the dehydrogenation of various substituted tetrahydroquinolines using the Ru(phd)32/Co(salophen) system, illustrating the general efficacy of this approach.

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline (B108954) | Quinoline | 3 | 93 |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | 6 | 91 |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | 6-Methoxyquinoline | 24 | 74 |

| 4-Methyl-1,2,3,4-tetrahydroquinoline | 4-Methylquinoline | 5 | 97 |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | 2-Methylquinoline | 12 | 83 |

Data sourced from Wendlandt & Stahl (2014). acs.orgnih.gov

Aerobic oxidation systems provide a green and sustainable approach to dehydrogenation, utilizing molecular oxygen as the terminal oxidant. A co-catalytic system employing copper(I) iodide (CuI) and di-tert-butyl azodicarboxylate (DBAD) has been developed for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions. acs.org This system operates through a dual mechanism: the DBAD mediates the dehydrogenation of the tetrahydroquinoline, and the resulting di-tert-butyl hydrazodicarboxylate is then re-oxidized by the CuI catalyst in the presence of air. acs.org

This methodology has been successfully applied to synthesize a variety of quinoline derivatives. acs.org While the available literature does not specify the performance of this system with this compound, the broad substrate scope reported suggests its potential applicability. The reaction is efficient for a range of substituted tetrahydroquinolines, highlighting the versatility of this copper-catalyzed aerobic oxidative system.

Intramolecular Charge Transfer (ICT) Dynamics in Tetrahydroquinoline Analogues

The photophysical properties of tetrahydroquinoline derivatives are of fundamental interest, particularly the dynamics of intramolecular charge transfer (ICT). Studies on analogues such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provide a detailed picture of the excited-state processes.

Upon photoexcitation, molecules like NTC6 can populate different excited states, primarily a locally excited (LE) state and an intramolecular charge transfer (ICT) state. In the LE state, the electron density is largely confined to the aromatic part of the molecule, similar to the ground state. In the ICT state, there is a significant transfer of electron density from the amino group (donor) to the cyano group (acceptor).

In the gas phase, NTC6 exhibits dual fluorescence, with emissions from both the LE and ICT states. organic-chemistry.orgresearchgate.net This indicates that both states are accessible and radiatively decay. The energy landscape of these states is crucial for understanding the photophysics. For NTC6, the initially photoexcited state is the LE state, which can then undergo a transition to the ICT state. organic-chemistry.org The enthalpy difference (ΔH) between the LE and ICT states for NTC6 in a nonpolar solvent like n-hexane has been determined to be -2.4 kJ/mol, indicating that the ICT state is slightly more stable.

The polarity of the solvent has a profound effect on the dynamics and equilibrium of the LE and ICT states. In nonpolar solvents like n-hexane, NTC6 shows dual fluorescence, indicating a relatively slow interconversion between the LE and ICT states, allowing both to emit. organic-chemistry.org

In contrast, in a highly polar solvent such as acetonitrile, the ICT emission becomes dominant. organic-chemistry.org The polar environment preferentially stabilizes the highly polar ICT state, facilitating the charge transfer process. In acetonitrile, the ICT process from the LE state is significantly faster. Furthermore, the ground-state amino twist angle of NTC6 is observed to decrease with increasing solvent polarity, as indicated by an increase in the molar absorption coefficient. organic-chemistry.org

The following table presents the fluorescence quantum yield ratio of the ICT to LE state for NTC6 in n-hexane at different temperatures, illustrating the temperature dependence of the LE/ICT equilibrium.

| Solvent | Temperature (°C) | Φ'(ICT)/Φ(LE) |

|---|---|---|

| n-Hexane | +25 | 0.35 |

| n-Hexane | -95 | 0.67 |

Data sourced from van der Veen et al. (2007). organic-chemistry.org

Ultrafast spectroscopic techniques have been instrumental in elucidating the intricate details of the ICT dynamics in NTC6. Picosecond time-resolved fluorescence and femtosecond transient absorption measurements have provided precise time constants for the various excited-state processes.

In tetrahydrofuran (B95107) (THF), a moderately polar solvent, the LE state is exclusively populated upon initial excitation and undergoes a single exponential decay to the ICT state with a time constant of 1.8 ± 0.2 ps. rsc.org In the more polar acetonitrile, the dynamics are even faster. Here, both LE (22%) and ICT (78%) states are populated directly from the initial photoexcited S2 state. The remaining LE population then converts to the ICT state with a time constant of 800 ± 100 fs. rsc.org Following its formation, the ICT state undergoes further relaxation in 1.2 ps, which involves solvation and intramolecular nuclear rearrangements, leading to a twisted ICT (TICT) state. rsc.org

Femtosecond transient absorption measurements confirm that the LE state is the initially populated state for NTC6 in both n-hexane and acetonitrile. The decay of the LE excited-state absorption (ESA) band provides a direct measure of the ICT reaction rate.

The table below summarizes the key kinetic parameters for the ICT dynamics of NTC6 in different solvents.

| Solvent | Process | Time Constant |

|---|---|---|

| n-Hexane | LE → ICT | 2.2 ps |

| Tetrahydrofuran (THF) | LE → ICT | 1.8 ± 0.2 ps |

| Acetonitrile | LE → ICT | 800 ± 100 fs |

| Acetonitrile | ICT → TICT Relaxation | 1.2 ps |

Data sourced from Kim et al. (2014) and van der Veen et al. (2007). organic-chemistry.orgrsc.org

Electrophilic and Nucleophilic Reaction Profiles

Steric and Electronic Effects of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the 6-position of the tetrahydroquinoline ring profoundly influences the molecule's reactivity and the selectivity of its reactions through a combination of steric and electronic effects. Current time information in Chatham County, US.

Electronic Effects: Electronically, the tert-butyl group is a weak electron-donating group (EDG) through induction. This effect slightly activates the aromatic ring towards EAS, enriching the electron density at the ortho and para positions (C5, C7, and the nitrogen-bearing carbon). However, this activating effect is often secondary to the powerful directing effect of the secondary amine group at the 1-position, which is a strong ortho-, para-director. In the case of nitration of N-protected tetrahydroquinolines, the electronic nature of the N-protecting group, in concert with the substituents on the benzene (B151609) ring, determines the final regiochemical outcome. researchgate.net

The interplay between steric and electronic effects is exemplified in the photochemical behavior of NTC6. The ICT reaction is observed in NTC6 but not in its N-isopropyl or N-methyl analogues. researchgate.net This indicates that the specific steric and electronic environment created by the N-tert-butyl group is critical for lowering the energy gap between the relevant excited states, thereby enabling the charge transfer reaction. researchgate.net

Formation and Reactivity of Organometallic Intermediates (e.g., Separated Ion Pairs)

The formation of organometallic intermediates, particularly with organolithium reagents, is a cornerstone of synthetic chemistry for functionalizing heterocyclic systems. The nature of the ion pairing between the organic anion and the metal cation—be it a tight contact ion pair (CIP), a solvent-separated ion pair (SIP), or a triple ion—can dramatically alter reactivity and selectivity.

In the context of tetrahydroquinoline systems, deprotonation typically occurs at the position most activated by the nitrogen atom, often leading to directed ortho-metalation if the N-H is protected. However, the formation of separated ion pairs can override these traditional directing effects. For instance, studies on tert-butyllithium (B1211817) (t-BuLi) have shown that the addition of strongly coordinating Lewis bases like hexamethylphosphoramide (B148902) (HMPA) can break up the typical t-BuLi aggregate structure. This shifts the equilibrium towards the formation of highly reactive separated ion pairs (t-Bu⁻/L₄Li⁺). In this state, the lithium cation's valences are saturated by the solvent or additive, reducing its Lewis acidity and coordination to heteroatoms within the substrate. This maximizes the basicity of the carbanion, enabling deprotonation at sites based on kinetic acidity rather than coordination.

Applying this principle to this compound, the generation of an SIP through the use of a strong base in the presence of an appropriate additive could enable undirected deprotonation at other positions, such as the benzylic C4 position. The reactivity of such organometallic intermediates would then be directed by the inherent stability of the resulting anion rather than by coordination to the nitrogen atom. The subsequent reaction with an electrophile would allow for functionalization at a site that is otherwise difficult to access.

Rearrangement Reactions (e.g., N-C Boc Migration)

Rearrangement reactions provide pathways to structurally diverse molecules from a common precursor. For N-protected amine systems like N-Boc-6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, intramolecular migrations of the protecting group are a theoretical possibility, though specific literature examples for this exact substrate are scarce.

An N-to-C migration of a Boc (tert-butoxycarbonyl) group is a type of acyl migration. Such rearrangements are often catalyzed by strong bases or acids. A hypothetical base-catalyzed mechanism would involve the deprotonation of the aromatic ring, likely at the activated C5 or C7 positions, to generate a carbanion. This nucleophilic carbon could then attack the electrophilic carbonyl carbon of the N-Boc group. This would form a spirocyclic intermediate (a Meisenheimer-type complex), which would then need to collapse, breaking the N-C(O) bond and forming a new C-C(O) bond, followed by rearomatization. The feasibility of this pathway would be heavily influenced by:

Ring Electronics : The electron-donating nature of the nitrogen and the 6-tert-butyl group would influence the acidity of the aromatic protons.

Steric Hindrance : The existing 6-tert-butyl group would significantly hinder a nucleophilic attack at the adjacent C5 or C7 positions, potentially making such a rearrangement sterically prohibitive.

Alternatively, under strong acid conditions, a different type of rearrangement could occur. The N-Boc group could be cleaved to release a stable tert-butyl cation. This cation could then act as an electrophile in a Friedel-Crafts alkylation reaction with the electron-rich aromatic ring of another molecule or, intramolecularly, if sterically allowed. This would result in an N-to-C migration of the tert-butyl fragment rather than the entire Boc group. While plausible, such reactions often require harsh conditions and may lead to a mixture of products.

Spectroscopic and Structural Characterization of 6 Tert Butyl 1,2,3,4 Tetrahydroquinoline

Vibrational Spectroscopy (e.g., FT-IR)

Key vibrational modes include the N-H stretching vibration, typically observed in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline (B57606) ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetrahydro portion and the tert-butyl group are found just below 3000 cm⁻¹. The presence of the tert-butyl group introduces strong C-H stretching and bending vibrations. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, providing evidence of the benzene (B151609) ring. Furthermore, C-N stretching vibrations can be identified in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), supports these general assignments.

Table 1: Characteristic FT-IR Vibrational Frequencies (Predicted based on Analogs)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-H Bend (tert-Butyl) | ~1365 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton and Carbon-13 NMR spectroscopy are fundamental tools for elucidating the precise molecular structure of 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline by detailing the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to their magnetic equivalence and the absence of adjacent protons for coupling. The protons on the saturated heterocyclic ring (positions 2, 3, and 4) would present as multiplets. Specifically, the protons at C4, adjacent to the aromatic ring, would likely resonate around 2.7-2.8 ppm, while the protons at C3 would appear further upfield, around 1.9-2.0 ppm. The protons at C2, adjacent to the nitrogen atom, are expected around 3.2-3.3 ppm. The aromatic protons on the benzene ring would show distinct signals in the downfield region (6.5-7.5 ppm), with their splitting patterns and chemical shifts influenced by the substitution pattern. The N-H proton would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group would be found around 34 ppm, while the methyl carbons would resonate near 31 ppm. The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, C4) would appear in the range of 20-50 ppm. The aromatic carbons would be observed further downfield, between 115 and 150 ppm, with the carbon attached to the tert-butyl group showing a distinct chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 (s, 9H) | -C (CH₃)₃ | ~34 |

| C3-H₂ | ~1.9 (m, 2H) | -C(CH₃ )₃ | ~31 |

| C4-H₂ | ~2.7 (t, 2H) | C3 | ~22 |

| C2-H₂ | ~3.3 (t, 2H) | C4 | ~27 |

| N-H | Variable (br s, 1H) | C2 | ~42 |

Advanced NMR Techniques for Mechanistic and Structural Elucidation of Intermediates

While specific studies detailing the use of advanced NMR techniques for mechanistic elucidation of this compound intermediates are not prominent in the literature, the application of such methods is crucial for complex structural analysis. Techniques like Correlation Spectroscopy (COSY) would be instrumental in establishing proton-proton coupling networks within the saturated ring, confirming the connectivity between the protons at C2, C3, and C4.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable for definitively assigning carbon signals by correlating them with their attached protons (HSQC) or with protons two to three bonds away (HMBC). For instance, an HMBC experiment could confirm the attachment of the tert-butyl group to the C6 position of the aromatic ring through correlations between the tert-butyl protons and the aromatic carbons. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to probe spatial relationships between protons, which is particularly useful for confirming stereochemistry in related, more complex derivatives.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry provides critical data on the molecular weight and fragmentation pattern of the compound. The nominal molecular weight of this compound is 189.3 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189.

A characteristic fragmentation pathway for alkyl-substituted tetrahydroquinolines involves the loss of an alkyl group. For this compound, a prominent peak would be expected at m/z 174, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, leading to a stable tertiary carbocation. The base peak is often the molecular ion or the [M-1]⁺ ion resulting from the loss of a hydrogen atom.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 190.15903 Da. This precise measurement is crucial for unambiguous identification and for distinguishing it from other isomers.

Table 3: Predicted HRMS Data for Adducts of C₁₃H₁₉N

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.15903 |

| [M+Na]⁺ | C₁₃H₁₉NNa⁺ | 212.14097 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule. The chromophore in this compound is the substituted benzene ring fused to the heterocyclic amine. The tetrahydroquinoline moiety is expected to exhibit absorption bands in the ultraviolet region, characteristic of substituted aniline (B41778) derivatives.

The primary absorption bands are due to π → π* transitions within the aromatic system. Typically, two main absorption bands are expected: a stronger band at shorter wavelengths (around 200-250 nm) and a weaker, broader band at longer wavelengths (around 280-310 nm). The tert-butyl group, being an electron-donating alkyl group, may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the unsubstituted 1,2,3,4-tetrahydroquinoline. Upon excitation with appropriate wavelength light, the molecule may exhibit fluorescence, though the quantum yield and emission wavelength would depend on factors such as solvent polarity and molecular rigidity. Specific experimental data for the absorption and fluorescence maxima of this compound are not widely reported.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. As of now, a published crystal structure specifically for this compound has not been found in publicly accessible crystallographic databases.

However, analysis of related structures, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, reveals that the saturated six-membered heterocyclic ring typically adopts a half-chair conformation. In this conformation, some of the ring atoms deviate from the plane of the aromatic ring to minimize steric strain. It is expected that this compound would also exhibit a similar half-chair conformation in the solid state. A definitive crystal structure would precisely determine the torsion angles within the heterocyclic ring and the orientation of the bulky tert-butyl group relative to the plane of the quinoline system.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) |

| 1,2,3,4-tetrahydroquinoline |

Computational and Theoretical Investigations of 6 Tert Butyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules. DFT calculations for tetrahydroquinoline derivatives typically employ functionals like B3LYP with basis sets such as 6-311+G(**) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Studies on the closely related 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) (MTHQ) show that DFT calculations can accurately predict geometric parameters like bond lengths and angles, which are in good agreement with experimental data. researchgate.netnih.gov For the 6-(tert-butyl) derivative, the C-C bond lengths within the tert-butyl group would be typical for sp³-sp³ hybridized carbons, and the C-C bond connecting the substituent to the aromatic ring would be characteristic of an sp²-sp³ linkage. The primary geometric features determined by DFT are the puckering of the dihydropyridine (B1217469) ring and the orientation of the N-H bond, which can be either axial or pseudo-axial.

Table 1: Representative Theoretical Bond Lengths in Tetrahydroquinoline Derivatives Note: Data for a related compound, 6-methyl-1,2,3,4-tetrahydroquinoline, calculated using DFT.

| Bond | Bond Length (Å) |

| N-C(2) | ~1.37 |

| C(2)-C(3) | ~1.42 |

| C(3)-C(4) | ~1.41 |

| C(4)-C(4a) | ~1.37 |

| C(4a)-N | ~1.30 |

This interactive table is based on data reported for analogous structures in computational studies. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.orgwuxiapptec.com

For 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, reflecting the sites most susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring system, indicating the regions that can accept electrons in a reaction with a nucleophile. The electron-donating nature of both the amino group and the tert-butyl group would raise the energy of the HOMO compared to unsubstituted quinoline (B57606), likely resulting in a smaller HOMO-LUMO gap and increased reactivity towards electrophiles. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation and electrophilic interaction. researchgate.net The hydrogen atom attached to the nitrogen would exhibit a region of positive potential (blue), making it a hydrogen bond donor site. The π-system of the benzene (B151609) ring also represents a region of negative potential, albeit less intense than that of the nitrogen atom. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for calculating the electronic excited states of molecules, providing insights into their absorption spectra and photophysical properties. chemrxiv.orgohio-state.eduuci.edu

Detailed excited-state calculations have been performed on closely related aminobenzonitrile derivatives, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). researchgate.net While this molecule differs by the position of the tert-butyl group (on the nitrogen) and the presence of a cyano group, the studies reveal important photophysical behaviors relevant to the tetrahydroquinoline scaffold. researchgate.net These studies show that excitation can lead to different types of excited states, including a locally excited (LE) state and an intramolecular charge transfer (ICT) state. In the ICT state, electron density moves from the amino group (the donor) to the aromatic ring (the acceptor). researchgate.net For this compound, the electron-donating tert-butyl group would further enhance the donor character of the aniline-like moiety.

The energy gap between the ground state (S₀) and the first excited state (S₁) determines the lowest energy electronic absorption of the molecule, which typically falls in the UV region for tetrahydroquinolines. The HOMO-LUMO gap calculated from ground-state DFT provides a first approximation of this excitation energy.

Table 2: Calculated Quantum Chemical Descriptors for Tetrahydroquinoline Analogs Note: Values are representative and based on DFT calculations for similar structures.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical stability | 4.0 to 5.0 eV |

This interactive table illustrates typical energy ranges found in computational studies of substituted tetrahydroquinolines. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing information on their conformational flexibility and interactions with their environment, such as solvent molecules. researchgate.netmdpi.com

The conformational landscape of the parent 1,2,3,4-tetrahydroquinoline (B108954) has been investigated using high-level quantum chemistry calculations, revealing the presence of two stable, low-energy conformers corresponding to enantiomeric pairs of a half-chair structure. rsc.org The energy barrier between these conformers is relatively low. rsc.org

For this compound, the bulky tert-butyl group acts as a conformational anchor. chemconnections.org While it is attached to the rigid aromatic part of the molecule, its steric influence can affect the preferred orientation of the molecule in complexes and crystal lattices. The primary source of conformational flexibility remains the saturated heterocyclic ring. MD simulations on various substituted tetrahydroquinolines have been used to validate docking poses and analyze the stability of ligand-protein complexes over time, confirming that the tetrahydroquinoline scaffold maintains stable interactions within binding pockets. researchgate.netmdpi.com Conformational analysis is crucial for understanding how the molecule adapts its shape to fit into a biological receptor. chemrxiv.org

Computational Mechanistic Studies of Chemical Transformations Involving Tetrahydroquinolines

Computational studies are invaluable for elucidating the reaction mechanisms involved in the synthesis of tetrahydroquinolines. DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates and determining activation energies.

For instance, the mechanism of synthesizing tetrahydroquinolines via a manganese-catalyzed "borrowing hydrogen" methodology has been investigated. nih.gov This process involves the catalytic dehydrogenation of an alcohol to form a carbonyl compound, which then reacts further, with the hydrogen being returned in a final reduction step. nih.gov

Another example is the transition-metal-catalyzed intramolecular C-H functionalization to form the tetrahydroquinoline ring system. Computational studies on a palladium-catalyzed reaction have detailed the reaction profile, including the energies of intermediates and transition states involved in the catalytic cycle. researchgate.net Such studies provide a deep understanding of how the catalyst facilitates bond formation, guiding the optimization of reaction conditions.

In Silico Modeling for Chemical Probe and Synthetic Target Design (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are essential in modern drug discovery for designing and identifying potential bioactive molecules. These methods predict the preferred binding mode and affinity of a ligand to a biological target. The tetrahydroquinoline scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives. mdpi.comunesp.brscispace.com

Derivatives of tetrahydroquinoline have been docked into the active sites of various protein targets, including:

Epidermal Growth Factor Receptor (EGFR): Docking studies have been used to develop quantitative structure-activity relationship (QSAR) models for tetrahydroquinoline derivatives as potential anti-cancer agents targeting EGFR. unesp.br

mTOR (mammalian Target of Rapamycin): Novel tetrahydroquinoline derivatives have been designed and evaluated as mTOR inhibitors for cancer therapy, with docking and MD simulations confirming stable binding interactions. researchgate.netmdpi.com

HIV-1 Reverse Transcriptase: Tetrahydroquinoline analogues have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 RT to design novel anti-HIV agents. scispace.com

Lysine-specific demethylase 1 (LSD1): 3D-QSAR models and molecular simulations have been used to design new tetrahydroquinoline derivatives as potent LSD1 inhibitors for cancer treatment. nih.gov

In these studies, the tetrahydroquinoline core typically engages in key interactions with the protein, such as hydrogen bonds involving the N-H group and π-π stacking or hydrophobic interactions involving the aromatic ring. The 6-(tert-butyl) group would primarily contribute to hydrophobic and van der Waals interactions within a receptor's binding pocket, potentially enhancing binding affinity if the pocket has a suitable hydrophobic region. ontosight.ai

Applications of 6 Tert Butyl 1,2,3,4 Tetrahydroquinoline in Advanced Chemical Sciences

Catalysis and Ligand Design

The tetrahydroquinoline motif is a privileged scaffold in the design of catalysts and ligands for asymmetric synthesis. The presence of the nitrogen atom allows for facile modification, while the fused ring system provides a rigid and predictable three-dimensional structure. The tert-butyl group at the 6-position adds significant steric bulk, which can be instrumental in creating a well-defined chiral environment around a catalytic center, thereby influencing stereoselectivity in chemical transformations. ontosight.airsc.org

The 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline framework serves as a valuable building block for both chiral ligands in metal-catalyzed reactions and for purely organic catalysts. Organocatalysts are small, chiral organic molecules capable of catalyzing transformations without the need for a metal center, offering advantages in terms of cost, toxicity, and operational simplicity. thieme-connect.com

Derivatives of THQ are employed in various modes of organocatalysis, including aminocatalysis, N-heterocyclic carbene (NHC) catalysis, and hydrogen-bonding catalysis. thieme-connect.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com The rigid structure of the THQ core, combined with the steric influence of substituents like the tert-butyl group, is crucial for achieving high levels of stereocontrol. Chiral bifunctional organocatalysts, which contain both a basic site (like the quinoline (B57606) nitrogen) and a hydrogen-bond donor group, have also been developed from similar scaffolds for enantioselective reactions. nih.gov

Ligands and organocatalysts derived from the tetrahydroquinoline scaffold have made significant contributions to a range of asymmetric synthetic methodologies. These catalysts are particularly effective in constructing chiral molecules with high enantiomeric purity, which is critical in pharmaceutical and agrochemical development. mdpi.com

Asymmetric hydrogenation is a key application, where chiral metal complexes catalyze the addition of hydrogen across a double bond, creating one or two stereocenters with high fidelity. Rhodium and Iridium complexes with chiral ligands are often used for the asymmetric hydrogenation of imines and N-heteroaromatics to produce chiral amines and heterocycles. mdpi.comnih.gov Furthermore, organocatalytic [4+2] cycloannulation reactions have been developed to construct complex THQ derivatives containing multiple contiguous stereogenic centers with excellent yields and high enantioselectivities. nih.govacs.org These methods provide efficient access to complex molecular architectures from simple starting materials.

| Catalyst Type | Reaction | Substrate | Enantioselectivity (ee) | Reference |

| Organocatalyst | [4+2] Cycloannulation | ortho-Aminophenyl p-Quinone Methide | High | nih.gov |

| Rhodium Complex | Asymmetric Hydrogenation | o-Nitrocinnamyl Substrate | >98% | nih.gov |

| Organocatalyst | 1,3-Dipolar Cycloaddition | C,N-Cyclic Azomethine Imine | >95% | nih.gov |

| Chiral Phosphoric Acid | Dehydrative Cyclization/Reduction | 2-Aminochalcone | Excellent | organic-chemistry.org |

Materials Science Explorations and Potential

The unique structural and electronic properties of this compound suggest its potential for applications in materials science. While specific, large-scale applications are still emerging, derivatives of the parent tetrahydroquinoline scaffold are being explored for their utility in advanced materials. The rigid heterocyclic structure, combined with the potential for functionalization on both the aromatic ring and the nitrogen atom, makes it an attractive candidate for incorporation into polymers, organic electronics, and functional dyes. The tert-butyl group can enhance solubility and influence the solid-state packing of materials, which are critical parameters for performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research has noted that this compound and its derivatives have been studied for their potential in materials science, indicating an active area of investigation. ontosight.ai

Advanced Chemical Probe Development and Complex Molecule Synthesis

In the realms of chemical biology and medicinal chemistry, small molecules are indispensable tools for probing biological processes and serving as building blocks for therapeutic agents. nih.govnih.gov The this compound scaffold is valuable in both of these areas.

As a foundational structure, the THQ core can be elaborated to develop chemical probes, which are small molecules designed to selectively interact with a specific biological target, such as a protein. nih.gov By attaching reporter groups like fluorescent tags or photo-affinity labels, these probes can be used to visualize biological targets in cells or to identify their binding partners. The THQ scaffold provides a robust and tunable platform for creating such molecular tools.

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai The tetrahydroisoquinoline framework, a structural isomer of THQ, is a core component of numerous alkaloids and pharmaceutical drugs. nbinno.comnih.govnbinno.com Synthetic routes often rely on versatile building blocks that can be efficiently elaborated into the final target. The chemical handles on the this compound molecule—the reactive nitrogen atom and the aromatic ring—allow for stepwise and controlled construction of intricate molecular architectures. nbinno.com

Integration of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of tetrahydroquinolines, including the 6-tert-butyl derivative, has been a fertile ground for the application of green chemistry principles. mlsu.ac.inmun.ca

One major advancement is the use of domino reactions (also known as tandem or cascade reactions) to construct the THQ core. nih.gov These reactions combine multiple bond-forming events into a single operation without isolating intermediates, which reduces solvent use, purification steps, and waste generation. nih.govacs.orgresearchgate.net Domino Povarov reactions, for example, can assemble polysubstituted tetrahydroquinolines from simple starting materials in one pot with high stereoselectivity. beilstein-journals.org

Another green strategy involves replacing precious metal catalysts (e.g., palladium, rhodium, platinum) with catalysts based on earth-abundant and less toxic metals. Manganese, in particular, has emerged as a promising alternative. Manganese pincer complexes have been developed for the atom-efficient synthesis of tetrahydroquinolines via a "borrowing hydrogen" methodology, a process where alcohols are temporarily oxidized to aldehydes or ketones, which then react before the hydrogen is returned, with water being the only byproduct. nih.govnih.govacs.orgthieme-connect.com